80-Fold Superior Potency Over Gallium Acetylacetonate Baseline in Gallium-Resistant Lung Adenocarcinoma (A549 R-Cells)
In a direct head-to-head comparison within the same study, compound 5476423 exhibited 80-fold greater anti-proliferative potency than gallium acetylacetonate (GaAcAc) against gallium-resistant (R) human lung adenocarcinoma A549 cells. Under identical experimental conditions, the co-lead compound 7919469 (a naphthalene-tetrazole scaffold, not a pyrazoloquinoline) showed only a 13-fold increase over GaAcAc, establishing 5476423 as the most potent lead from the virtual screening campaign [1]. Additionally, when 5476423 was co-administered with GaAcAc, the efficacy of GaAcAc against R-cells was increased 2-fold, compared to only a 1.2-fold enhancement achieved with 7919469, indicating a superior combinatorial potential for 5476423 [1].
| Evidence Dimension | Anti-proliferative potency fold-increase over GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency vs. GaAcAc; 2-fold enhancement of GaAcAc efficacy in combination |
| Comparator Or Baseline | 7919469 (naphthalene-tetrazole lead): 13-fold increase vs. GaAcAc; 1.2-fold enhancement of GaAcAc in combination. GaAcAc alone: baseline reference. |
| Quantified Difference | 5476423 is 6.2× more potent than 7919469 (80-fold vs. 13-fold) and 1.7× more effective in combination therapy (2-fold vs. 1.2-fold enhancement of GaAcAc) |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; virtual screening of AXL kinase homology model |
Why This Matters
For researchers studying gallium-resistant lung cancer, 5476423 offers an 80-fold potency window over the clinical gallium baseline and a 6.2-fold advantage over the nearest alternative lead, making it the preferred chemical probe for AXL-targeted anti-proliferative studies.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. PMID: 25131538. DOI: 10.1016/j.bmcl.2014.07.072. View Source
